(R)-(+)-Celiprolol Hydrochloride
Overview
Description
®-(+)-Celiprolol Hydrochloride is a beta-blocker used primarily for the treatment of hypertension and angina pectoris. It is unique due to its selective β1 receptor antagonist properties combined with partial β2 receptor agonist activity and weak α2 receptor antagonist activity . This combination of activities provides a mild vasodilating effect, making it effective in lowering blood pressure in hypertensive patients both at rest and during exercise .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Celiprolol Hydrochloride involves multiple steps, starting from the appropriate aromatic ketone and amine precursors. The key steps include:
Formation of the intermediate: The initial step involves the reaction of an aromatic ketone with a suitable amine to form an intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group.
Formation of the final product: The hydroxylated intermediate is then reacted with hydrochloric acid to form ®-(+)-Celiprolol Hydrochloride.
Industrial Production Methods
Industrial production of ®-(+)-Celiprolol Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting the reactions in large batches to control the reaction conditions precisely.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Celiprolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
®-(+)-Celiprolol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
®-(+)-Celiprolol Hydrochloride exerts its effects by selectively blocking β1 adrenergic receptors while partially activating β2 adrenergic receptors and weakly antagonizing α2 adrenergic receptors . This unique combination of activities leads to vasodilation, reduced heart rate, and decreased cardiac output, ultimately lowering blood pressure. The molecular targets include β1, β2, and α2 adrenergic receptors, and the pathways involved are related to adrenergic signaling and vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for hypertension and angina.
Atenolol: A selective β1 receptor antagonist used for hypertension and angina.
Metoprolol: Another selective β1 receptor antagonist with similar uses.
Uniqueness
®-(+)-Celiprolol Hydrochloride is unique due to its partial β2 receptor agonist activity, which provides mild vasodilating properties not seen in other beta-blockers like propranolol, atenolol, and metoprolol . This makes it particularly effective in managing conditions where both beta-blockade and vasodilation are beneficial.
Properties
IUPAC Name |
3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925196 | |
Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125638-91-7 | |
Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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